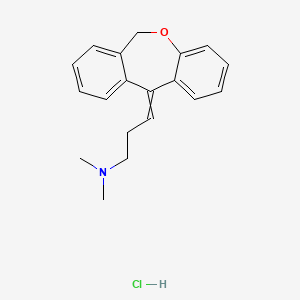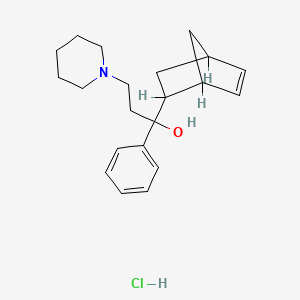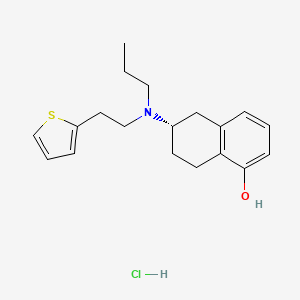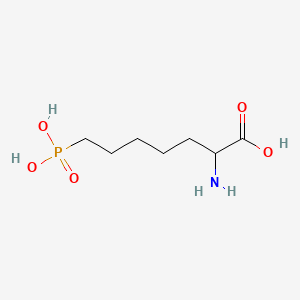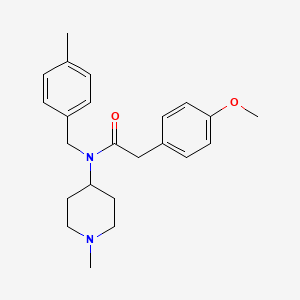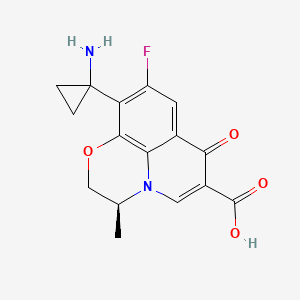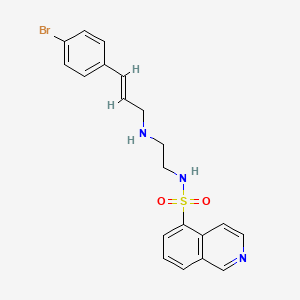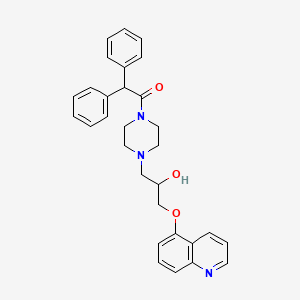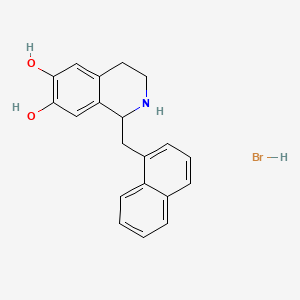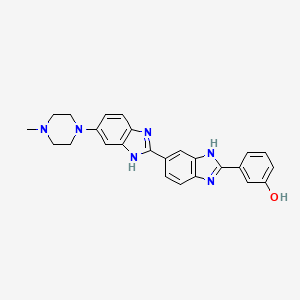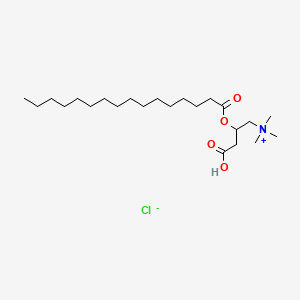
Palmitoyl-DL-carnitine chloride
Descripción general
Descripción
Palmitoyl-DL-carnitine chloride is a long-chain acylcarnitine with both intracellular and extracellular roles . Within the cell, it is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production . It has been shown to inhibit the growth of cancer cells in rats and mice by increasing the concentration of diacylglycerol in the cell membrane .
Molecular Structure Analysis
The molecular formula of Palmitoyl-DL-carnitine chloride is C23H46ClNO4 . It’s a long-chain acylcarnitine, which means it’s a derivative of carnitine attached to a fatty acid (palmitate in this case) via an ester bond .Chemical Reactions Analysis
Palmitoyl-DL-carnitine chloride is a molecule in a family of ester derivatives of carnitine that are utilized in the TCA cycle to generate energy . It’s involved in the metabolism of long-chain fatty acids, a process that can disrupt cell membranes .Physical And Chemical Properties Analysis
Palmitoyl-DL-carnitine chloride is a crystalline solid . It’s soluble in DMF, DMSO, and Ethanol . The molecular weight is 436.07 g/mol .Aplicaciones Científicas De Investigación
Modulation of Myocardial Energy Metabolism
Palmitoyl-DL-carnitine chloride is known to modify myocardial levels of high-energy phosphates and free fatty acids in the heart. This modulation can be crucial in studies related to cardiac function, especially under conditions of stress or disease .
Enhancement of Erythroid Colony Formation
This compound has been shown to increase erythroid colony formation in culture, which could be significant for research into hematopoiesis and related blood disorders .
Alteration of Cell Surface Charge
Palmitoyl-DL-carnitine chloride reduces the surface negative charge of erythrocytes and myocytes. This property can be utilized in studies investigating cell membrane dynamics and interactions .
In Vitro Cancer Model Studies
It has been used to study its effect on inflammatory cytokines and calcium (Ca2+) influx using in vitro models of prostate cancer. This application is particularly relevant for cancer research and understanding the cellular mechanisms involved in tumor progression .
Protein Kinase C Inhibition
As a Protein kinase C (PKC) inhibitor, Palmitoyl-DL-carnitine chloride plays a role in signaling pathways research, which is fundamental in understanding various cellular processes and potential therapeutic targets .
Tumor Neovasculature Targeting
The compound provides a cationic surface charge to nanoliposomes for targeting tumor neovasculature, which augments anticancer potency. This application is crucial for the development of targeted cancer therapies .
Mecanismo De Acción
Target of Action
Palmitoyl-DL-carnitine chloride primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Palmitoyl-DL-carnitine chloride acts as a PKC inhibitor . It interacts with PKC, inhibiting its function and thereby affecting various cellular processes that PKC regulates . Additionally, it provides a cationic surface charge to nanoliposomes for targeting tumor neovasculature .
Biochemical Pathways
As a long-chain acylcarnitine, Palmitoyl-DL-carnitine chloride is a well-known intermediate in mitochondrial fatty acid oxidation . It plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation for energy production .
Pharmacokinetics
It is known that the compound can be transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production .
Result of Action
Palmitoyl-DL-carnitine chloride modifies myocardial levels of high-energy phosphates and free fatty acids in the heart . It increases erythroid colony formation in culture and reduces the surface negative charge of erythrocytes and myocytes . It is also reported to affect currents and inhibit endothelium-dependent relaxation induced by acetylcholine and substance P in a dose-dependent manner by suppressing the intracellular calcium signal transduction in endothelial cells .
Action Environment
The action of Palmitoyl-DL-carnitine chloride can be influenced by the environment. For instance, cancer cells and neovasculature are negatively charged compared to healthy cells. This property allows Palmitoyl-DL-carnitine chloride, which provides a cationic surface charge to nanoliposomes, to target tumor neovasculature more effectively .
Direcciones Futuras
Recent research has explored the use of Palmitoyl-DL-carnitine chloride in the treatment of pancreatic cancer . A study investigated the antitumor activity of a nano-liposomal formulation incorporating Gemcitabine Elaidate and Palmitoyl-DL-carnitine chloride as a Protein kinase C (PKC) inhibitor . The results indicated the successful development of a nano-liposomal carrier incorporating these compounds as a more effective approach for the treatment of pancreatic cancer .
Propiedades
IUPAC Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Palmitoyl-DL-carnitine chloride | |
CAS RN |
6865-14-1 | |
| Record name | Palmitoyl carnitine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



